molecular formula C11H16ClNO2 B1424242 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 83402-82-8

5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B1424242
CAS RN: 83402-82-8
M. Wt: 229.7 g/mol
InChI Key: YULANTAURATVCM-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2,3-dihydro-1H-inden-2-amine is a chemical compound with the molecular formula C11H15NO2 . It is a solid substance with a melting point of 75 - 78°C .


Synthesis Analysis

The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, a related compound, has been reported in the literature . The synthesis involves the reaction of α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone with diverse nucleophiles under Michael addition reaction conditions .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxy-2,3-dihydro-1H-inden-2-amine can be represented by the InChI code: 1S/C11H15NO2/c1-13-10-5-7-3-9 (12)4-8 (7)6-11 (10)14-2/h5-6,9H,3-4,12H2,1-2H3 .


Chemical Reactions Analysis

The Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one has been studied . The reaction involves the addition of various nucleophiles to the α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone .


Physical And Chemical Properties Analysis

5,6-Dimethoxy-2,3-dihydro-1H-inden-2-amine is a solid substance with a melting point of 75 - 78°C . Its molecular weight is 193.25 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis : An efficient and economical synthesis utilizing 2-aminoindan as a starting material has been developed for compounds structurally similar to 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. This process involves regioselective Friedel−Crafts acetylations and hydrogenations, achieving a 49% overall yield (Prashad et al., 2006).

  • Stability Analysis : Studies have shown that alkoxy-substituted inden-2-ones, similar in structure to 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, exhibit enhanced stability. This stability is particularly notable in compounds like 5,6-Dimethoxy-1,3-diphenylinde-2-one, which demonstrates resistance to dimerization at ambient temperatures (Bradshaw et al., 1991).

Biological Applications

  • Antimicrobial Properties : Novel derivatives of 5,6-dimethoxy-1-indanone have been synthesized and exhibit promising antibacterial activity. These compounds demonstrate potential as antimicrobial agents (Patel et al., 2018).

  • Anticancer Activity : Certain derivatives of 5,6-dimethoxy-1-indanone have been synthesized with a focus on their anticancer properties. For example, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides have shown significant activity against a range of cancer cell lines (Pettit et al., 2003).

  • Antioxidant and Antihyperglycemic Agents : Some coumarin derivatives containing pyrazole and indenone rings, which include 5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene units, have shown potent antioxidant and antihyperglycemic activities. These compounds have demonstrated efficacy in reducing glucose concentration in diabetic models (Kenchappa et al., 2017).

  • Neurological Applications : Some compounds structurally related to 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride have been investigated for their potential in treating neurological disorders like Alzheimer's Disease. For instance, substituted phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone analogues have shown moderate to high inhibitory activities against acetylcholinesterase (Ali et al., 2009).

  • Enzyme Inhibition : Derivatives of 2,3-dihydro-5,6-dimethoxy-2-[4-(4-alkyl-4-methylpiperazinium-1-yl)benzylidine]-1H-inden-1-one have been designed and synthesized for their potential in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes. This research has implications for the treatment of conditions like Alzheimer's Disease (Mozaffarnia et al., 2020).

Safety And Hazards

The compound is classified as an irritant . The safety information includes hazard statements H302, H312, H332, and precautionary statements P260, P270, P280, P402 + P404, P411, P422 .

properties

IUPAC Name

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2;/h5-6,9H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULANTAURATVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700666
Record name 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS RN

83402-82-8
Record name 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83402-82-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Akıncıoğlu, Y Akbaba, L Polat Köse… - ChemistrySelect, 2023 - Wiley Online Library
Compounds with 1‐aminoindane motif exhibit vital biological activities in the central nervous system. Therefore, it is very important to synthesize new compounds with this moiety and to …

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